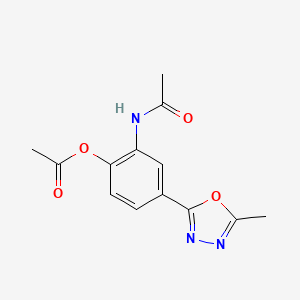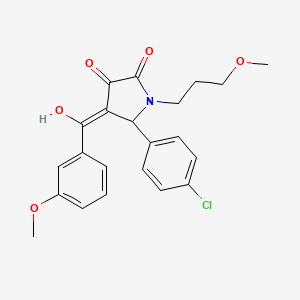![molecular formula C13H13N5O2 B11049675 2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11049675.png)
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮是一种复杂的有机化合物,具有独特的结构,结合了嘧啶和吡唑并[3,4-b]吡啶部分。
准备方法
合成路线和反应条件
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮的合成通常涉及多个步骤,从易获得的起始原料开始。一条常见的合成路线包括以下步骤:
嘧啶环的形成: 嘧啶环可以通过在酸性或碱性条件下适当的醛和胺的缩合来合成。
吡唑并[3,4-b]吡啶环的形成: 此步骤涉及合适的先驱体的环化,通常通过狄尔斯-阿尔德反应或其他环化方法。
两个环的偶联: 最后一步涉及通过一系列缩合和环化反应偶联嘧啶和吡唑并[3,4-b]吡啶环。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线以实现更高的收率和纯度。这通常包括使用先进的催化剂,控制反应条件,以及诸如重结晶和色谱等纯化技术。
化学反应分析
反应类型
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂如高锰酸钾或过氧化氢进行氧化。
还原: 还原反应可以使用还原剂如硼氢化钠或氢化铝锂进行。
取代: 该化合物可以进行亲核或亲电取代反应,具体取决于存在的官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 用于亲电取代的卤化剂如N-溴代琥珀酰亚胺。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以生成相应的羧酸,而还原可以生成醇或胺。
科学研究应用
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品和材料。
作用机制
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥作用,从而调节其活性。确切的分子靶点和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 2-氨基-4,6-二甲基嘧啶
- 2-(4,6-二甲基嘧啶-2-基)乙胺二盐酸盐
- N-(4,6-二甲基嘧啶-2-基)-2-(5-苯基)衍生物
独特性
2-(4,6-二甲基嘧啶-2-基)-6-甲基-1H-吡唑并[3,4-b]吡啶-3,4(2H,7H)-二酮的独特性在于它结合了嘧啶和吡唑并[3,4-b]吡啶结构,赋予其独特的化学和生物特性。这种独特性使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C13H13N5O2 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C13H13N5O2/c1-6-4-7(2)16-13(15-6)18-12(20)10-9(19)5-8(3)14-11(10)17-18/h4-5H,1-3H3,(H2,14,17,19) |
InChI 键 |
XQMMJHRIMBVWSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1)NN(C2=O)C3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)

![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate](/img/structure/B11049621.png)
![3-(3,5-difluorobenzyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049624.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-10-(phenylmethyl)-](/img/structure/B11049657.png)
![8-Methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B11049659.png)
![8-hydroxy-8-phenyl-2,3,7,8-tetrahydro-6H-[1,4]dioxino[2,3-f]isoindol-6-one](/img/structure/B11049665.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049668.png)
![7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049671.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11049674.png)
